An In-depth Technical Guide to the Physicochemical Properties of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine
A Note on Chemical Identification: This guide focuses on the physicochemical properties of the compound chemically named 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine, which is most consistently associated with the CAS Number 330786-24-8 . The initially provided CAS Number 544455-93-8 did not yield specific information and is presumed to be a typographical error. This compound is a crucial intermediate in the synthesis of Ibrutinib, a targeted therapy for certain cancers.[1][2]
Introduction
5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] Understanding its physicochemical properties is paramount for researchers and drug development professionals to ensure consistent quality, optimize reaction conditions, and develop robust analytical methods for its characterization. This guide provides a comprehensive overview of its key physicochemical attributes, supported by detailed, field-proven experimental protocols for their determination.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine. It is important to note that many of the publicly available data are computational predictions. For mission-critical applications, experimental verification as outlined in the subsequent sections is strongly recommended.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄N₄O | [3] |
| Molecular Weight | 302.3 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [4] |
| Melting Point | >262 °C | [2] |
| Boiling Point | 577.4 ± 50.0 °C (Predicted) | [3] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [3] |
| Aqueous Solubility | Poorly soluble | [4] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Ethanol | [4] |
| pKa (Predicted) | 10.40 ± 0.30 | [3] |
| LogP (Predicted) | 4.1 | [3] |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating, incorporating quality control steps to ensure the accuracy and reliability of the generated data.
Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5][6][7][8][9] It involves equilibrating an excess of the solid compound in a specific solvent system over a defined period and then quantifying the concentration of the dissolved solute.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient equilibration time (typically 24-72 hours) is crucial to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature is essential for reproducibility.
-
pH Control: For ionizable compounds, solubility can be highly pH-dependent. Using a buffered aqueous solution at a physiologically relevant pH (e.g., 7.4) provides more meaningful data for pharmaceutical applications.
-
Quantification Method: A validated, specific, and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the dissolved compound without interference from other components.
Step-by-Step Methodology:
-
Preparation of the Test System:
-
Accurately weigh an excess amount of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (e.g., 10 mg) into a series of clear glass vials. The excess solid should be visually apparent.
-
Add a precise volume (e.g., 10 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 48 hours) to facilitate equilibration.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the compound in the same buffer.
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC method. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a suitable buffer.
-
Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the mean solubility from replicate experiments.
-
Report the solubility in mg/mL or µg/mL, along with the temperature and pH of the buffer.
-
Caption: Workflow for the determination of pKa by potentiometric titration.
Determination of the Partition Coefficient (LogP) by RP-HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. [10][11][12][13][14]The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for LogP determination. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common choice for the stationary phase as its long alkyl chains mimic the lipophilic environment of octanol.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase. The retention of the compound is controlled by the proportion of the organic solvent.
-
Calibration Standards: A series of compounds with known LogP values are used to create a calibration curve that relates retention time to LogP.
-
Isocratic Elution: Using a constant mobile phase composition (isocratic elution) simplifies the relationship between retention time and LogP.
Step-by-Step Methodology:
-
Preparation of Standards and Sample:
-
Prepare stock solutions of a series of reference compounds with known LogP values that span the expected LogP of the test compound.
-
Prepare a stock solution of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine.
-
Dilute the stock solutions to appropriate concentrations in the mobile phase.
-
-
Chromatographic Conditions:
-
Use an HPLC system with a C18 column.
-
Set up an isocratic mobile phase, for example, 60:40 (v/v) methanol:water. The exact composition may need to be optimized to achieve reasonable retention times for all compounds.
-
Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25 °C).
-
Use a UV detector set to a wavelength where all compounds have adequate absorbance.
-
-
Data Acquisition:
-
Inject the reference standards and the test compound onto the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Calculate the logarithm of the capacity factor (log k').
-
Create a calibration curve by plotting the known LogP values of the reference standards against their corresponding log k' values.
-
Determine the LogP of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine by interpolating its log k' value onto the calibration curve.
-
-
Method Validation:
-
The linearity of the calibration curve (R² > 0.98) is a key indicator of a valid method.
-
The LogP of a known control compound should be determined to fall within an acceptable range of its literature value.
-
Diagram of the RP-HPLC LogP Determination Workflow:
Sources
- 1. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 2. 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine|330786-24-8--Changzhou YongXu [czyxchem.com]
- 3. N-(4-phenoxyphenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine | C18H14N4O | CID 141025097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. ecetoc.org [ecetoc.org]
- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
